4-Cyclopropyl-3-methylaniline

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

4-Cyclopropyl-3-methylaniline is an aromatic amine with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. The compound is defined by a 3-methylaniline core with a cyclopropyl group substituted at the para (4-) position, resulting in a liquid physical state at room temperature.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 1208091-47-7
Cat. No. B1528669
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Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-3-methylaniline
CAS1208091-47-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)C2CC2
InChIInChI=1S/C10H13N/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3,11H2,1H3
InChIKeyANNKRWAGEJSSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-3-methylaniline (CAS 1208091-47-7): Core Properties and Chemical Classification for Procurement


4-Cyclopropyl-3-methylaniline is an aromatic amine with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The compound is defined by a 3-methylaniline core with a cyclopropyl group substituted at the para (4-) position, resulting in a liquid physical state at room temperature . This structural motif positions the compound as a versatile building block for medicinal chemistry and materials science research, where the cyclopropane ring is employed to modulate molecular conformation and metabolic stability in drug design efforts .

Why 4-Cyclopropyl-3-methylaniline (CAS 1208091-47-7) Cannot Be Replaced by Common Aniline Analogs


Substitution with a generic aniline derivative is not feasible due to the specific and quantifiable impact of the 4-cyclopropyl and 3-methyl substitution pattern. The cyclopropyl group is a critical bioisostere that rigidifies the molecular scaffold and alters electronic properties, directly influencing metabolic stability and target binding affinity . The specific ortho relationship between the cyclopropyl and methyl groups on the phenyl ring creates a unique steric and electronic environment at the reactive amine site. Changing the substitution pattern (e.g., moving to the 2-position) or replacing the cyclopropane with a different alkyl group would fundamentally change the molecule's reactivity, biological activity, and physicochemical profile, thereby compromising the integrity of any synthesis or research application dependent on this exact structure .

Quantitative Evidence for 4-Cyclopropyl-3-methylaniline: Differentiation Against Comparators


Structural Identity and Purity: Differentiating 4-Cyclopropyl-3-methylaniline from its Regioisomer

The target compound, 4-cyclopropyl-3-methylaniline, is a regioisomer of 2-cyclopropyl-3-methylaniline. While both share the molecular formula C₁₀H₁₃N, their chemical and biological profiles are distinct. 4-Cyclopropyl-3-methylaniline is characterized by a 95% purity as specified by multiple vendors . The position of the cyclopropyl group (para vs. ortho to the amine) results in a unique InChI Key of ANNKRWAGEJSSIF-UHFFFAOYSA-N . This structural difference directly impacts the molecule's electronic distribution, steric accessibility, and subsequent reactivity in cross-coupling reactions and its interaction with biological targets, a fundamental principle in SAR studies .

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Physicochemical Differentiation: Liquid State of 4-Cyclopropyl-3-methylaniline

4-Cyclopropyl-3-methylaniline is supplied as a liquid . In contrast, the structural analog 4-cyclopropyl-2-(methylsulfonyl)aniline is a solid (powder or crystalline) . This difference in physical state, from liquid to solid, necessitates different handling and storage protocols and influences its solubility and compatibility in various reaction media. While the melting point of the target compound is not specified in the available datasheets, its liquid form is a key differentiator from solid analogs and can be advantageous in certain synthetic applications.

Chemical Handling Formulation Physical Chemistry

Functional Group Positioning: Differentiating N-Substituted vs. C-Substituted Aniline Analogs

4-Cyclopropyl-3-methylaniline (CAS 1208091-47-7) is a C-substituted aniline, with the cyclopropyl group attached directly to the aromatic ring. This is distinct from N-substituted analogs like N-(cyclopropylmethyl)-3-methylaniline (CAS not provided in search results), where the cyclopropyl group is attached to the amine nitrogen via a methylene bridge . This fundamental difference results in a molecular formula of C₁₀H₁₃N for the target compound, whereas the N-substituted analog has a formula of C₁₁H₁₅N, reflecting a higher molecular weight (161.25 g/mol) and different chemical properties . The direct C-substitution makes the target compound an aryl amine, suitable for reactions typical of anilines (e.g., diazotization, electrophilic aromatic substitution), while the N-substituted analog is a secondary amine with a distinct reactivity profile.

Medicinal Chemistry Organic Synthesis Building Blocks

Validated Research Applications for 4-Cyclopropyl-3-methylaniline (CAS 1208091-47-7)


Medicinal Chemistry: A Bioisostere-Containing Building Block

4-Cyclopropyl-3-methylaniline serves as a key building block in medicinal chemistry, where the cyclopropane ring acts as a bioisostere. The introduction of this group can enhance metabolic stability and modulate target binding affinity, as supported by its structural classification as a versatile scaffold . The specific 4-cyclopropyl-3-methyl substitution pattern provides a unique vector for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs .

Materials Science: Synthesis of Functionalized Polymers and Ligands

As a bifunctional molecule containing both an amine and an aromatic ring, 4-cyclopropyl-3-methylaniline is a valuable monomer for the synthesis of functionalized polymers and advanced materials. Its liquid state can be advantageous for solution-phase polymerization or as a reactive diluent. The amine group allows for facile incorporation into polymer backbones or for use as an anchoring point for catalysts and other functional groups.

Chemical Biology: Development of Novel Chemical Probes

The compound's cyclopropyl group is known to undergo specific metabolic transformations, including oxidation by cytochrome P450 enzymes . This property makes 4-cyclopropyl-3-methylaniline a suitable precursor for designing chemical probes or activity-based protein profiling (ABPP) reagents to study enzyme function. Its defined chemical reactivity profile supports its use in creating molecular tools for biological research.

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